molecular formula C20H23NO2 B5867791 N-(2,4-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide CAS No. 591226-56-1

N-(2,4-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

Cat. No.: B5867791
CAS No.: 591226-56-1
M. Wt: 309.4 g/mol
InChI Key: ATRSAZVGYJDLFO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is a synthetic organic compound It is characterized by the presence of a phenyl group substituted with two methyl groups, a tetrahydronaphthalene moiety, and an acetamide functional group

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-14-7-10-19(15(2)11-14)21-20(22)13-23-18-9-8-16-5-3-4-6-17(16)12-18/h7-12H,3-6,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRSAZVGYJDLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(CCCC3)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145284
Record name N-(2,4-Dimethylphenyl)-2-[(5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591226-56-1
Record name N-(2,4-Dimethylphenyl)-2-[(5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591226-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dimethylphenyl)-2-[(5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves the following steps:

    Formation of the acetamide group: This can be achieved by reacting 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid with an amine, such as 2,4-dimethylaniline, under dehydrating conditions.

    Coupling reaction: The intermediate product is then subjected to a coupling reaction to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The phenyl and naphthalene rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the phenyl or naphthalene rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide may have several scientific research applications:

    Chemistry: As a building block in organic synthesis for the development of new compounds.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-(naphthalen-2-yloxy)acetamide: Similar structure but without the tetrahydro modification.

    N-(2,4-dimethylphenyl)-2-(phenoxy)acetamide: Similar structure with a phenoxy group instead of the naphthalene moiety.

Uniqueness

N-(2,4-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to the presence of the tetrahydronaphthalene moiety, which may impart distinct chemical and biological properties compared to its analogs.

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